molecular formula C17H14N4O4 B2411246 N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamid CAS No. 891143-15-0

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamid

Katalognummer: B2411246
CAS-Nummer: 891143-15-0
Molekulargewicht: 338.323
InChI-Schlüssel: LCDJVHFRRJLDAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound that features an oxadiazole ring, a nitrobenzamide moiety, and a dimethylphenyl group

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biologische Aktivität

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxadiazole ring and a nitrobenzamide moiety. Its molecular formula is C15H15N3O3C_{15}H_{15}N_3O_3 with a molar mass of approximately 285.30 g/mol. The presence of the oxadiazole ring is significant as it is associated with various biological activities.

Antimicrobial Activity

Research has indicated that N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways related to cell survival and proliferation

A notable study reported that treatment with N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide resulted in a significant reduction in tumor growth in xenograft models.

The precise mechanisms through which N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and apoptosis in cancer cells.
  • Targeting G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs may play a role in its antimicrobial activity by affecting cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load compared to control groups.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapy, the compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and reduced cell viability significantly at concentrations above 10 µM.

Eigenschaften

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-3-8-14(11(2)9-10)16-19-20-17(25-16)18-15(22)12-4-6-13(7-5-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDJVHFRRJLDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.